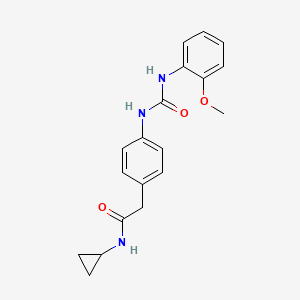

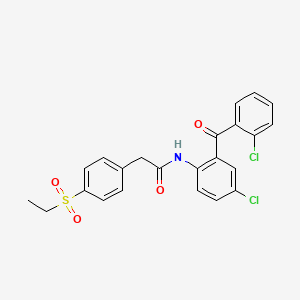

N-cyclopropyl-2-(4-(3-(2-methoxyphenyl)ureido)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

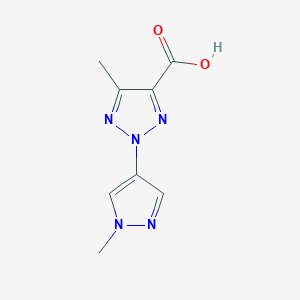

N-cyclopropyl-2-(4-(3-(2-methoxyphenyl)ureido)phenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as CPI-444 and is a selective antagonist of the adenosine A2A receptor.

Applications De Recherche Scientifique

Pharmacological Properties of Ureido-Acetamides

Ureido-acetamides, including compounds related to "N-cyclopropyl-2-(4-(3-(2-methoxyphenyl)ureido)phenyl)acetamide," have been identified as potent and selective non-peptide cholecystokinin-B (CCKB) receptor antagonists. These compounds exhibit nanomolar affinity for CCKB receptors in various species and have shown selectivity factors exceeding 200 for CCKB versus CCKA receptors. Their high affinity for gastrin binding sites and antagonistic effects on CCK-8-induced neuronal firing suggest their utility in exploring the physiological functions of CCKB receptors (Bertrand et al., 1994).

Synthesis and Structural Analysis

The cyclopropane ring, a component of "N-cyclopropyl-2-(4-(3-(2-methoxyphenyl)ureido)phenyl)acetamide," plays a crucial role in restricting the conformation of biologically active compounds, enhancing activity, and exploring bioactive conformations. The intermolecular Ti(IV)-mediated cyclopropanation reaction is a method used for synthesizing substituted 2-phenylcyclopropylamines, demonstrating the significance of cyclopropane in the synthesis of constrained neurotransmitter analogues (Faler & Joullié, 2007).

Comparative Metabolism and Toxicological Detectability

The metabolism and toxicological detectability of ketamine-derived designer drugs, including those structurally related to "N-cyclopropyl-2-(4-(3-(2-methoxyphenyl)ureido)phenyl)acetamide," have been studied. These investigations aim to identify the phases I and II metabolites in rat and human urine and evaluate their detectability using various analytical methods. The studies on methoxetamine (MXE) provide insights into the metabolic pathways and the roles of human cytochrome P450 enzymes in the initial metabolic steps, relevant for understanding the metabolism of related compounds (Meyer et al., 2013).

Green Synthesis of Pharmaceutical Intermediates

The green synthesis of N-(3-amino-4-methoxyphenyl)acetamide, an intermediate for the production of azo disperse dyes and potentially related to the target compound, emphasizes the importance of environmentally friendly approaches in synthesizing chemical intermediates. The novel catalytic methods developed for hydrogenation processes in the synthesis of such compounds highlight the advancements in green chemistry and sustainable practices (Zhang Qun-feng, 2008).

Propriétés

IUPAC Name |

N-cyclopropyl-2-[4-[(2-methoxyphenyl)carbamoylamino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-25-17-5-3-2-4-16(17)22-19(24)21-15-8-6-13(7-9-15)12-18(23)20-14-10-11-14/h2-9,14H,10-12H2,1H3,(H,20,23)(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWVTSTXBXXQJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-2-(4-(3-(2-methoxyphenyl)ureido)phenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2878126.png)

![4-[4-(4-fluorophenyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2878138.png)

![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-propan-2-ylphenyl)prop-2-enamide](/img/structure/B2878139.png)

![1-[2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2878146.png)